molecular formula C18H12O3 B2937661 4-(1-Benzofuran-2-yl)-6-methylchromen-2-one CAS No. 108154-40-1

4-(1-Benzofuran-2-yl)-6-methylchromen-2-one

Cat. No. B2937661
CAS RN: 108154-40-1
M. Wt: 276.291
InChI Key: GQCJODLHFVLREZ-UHFFFAOYSA-N
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Description

“4-(1-Benzofuran-2-yl)-6-methylchromen-2-one” is a chemical compound that falls under the category of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Scientific Research Applications

Electrochemical Synthesis and Mechanism

  • Electrochemical Study : 4-(1-Benzofuran-2-yl)-6-methylchromen-2-one's derivatives can be synthesized through electrochemical reactions. An example includes the electrochemical oxidation of dihydroxybenzoic acid in the presence of quinolone, leading to benzofuran derivatives. This process, studied via cyclic voltammetry and controlled-potential coulometry, showcases the compound's role in electrochemical synthesis mechanisms (Moghaddam et al., 2006).

Characterization and Synthesis in Chemistry

  • Spectroscopic Characterization : Studies have been conducted on closely related benzofuran derivatives, focusing on their structural and spectroscopic characteristics. These studies utilize methods like FT-IR, FT-Raman, NMR, and UV–Vis spectral analysis, providing insights into the molecular structure and behavior of these compounds in various states (Hiremath et al., 2019).

  • Cascade Reaction Synthesis : The compound and its derivatives can be used in cascade reaction sequences, such as the reaction of diols with various aldehydes under Lewis acid conditions. This process demonstrates the potential of benzofuran compounds in the synthesis of novel organic structures (Hinkle & Lewis, 2013).

Potential in Drug Discovery and Medical Imaging

  • Drug Discovery Research : In drug discovery, related benzofuran compounds have been isolated from natural sources, like marine fungi, and evaluated for pharmaceutical properties, such as antibacterial and antifungal activities. These studies contribute to understanding the medicinal potential of benzofuran derivatives (Prompanya et al., 2016).

  • Medical Imaging Applications : Certain benzofuran derivatives have been synthesized and evaluated for their potential as PET probes in medical imaging, targeting specific enzymes or biological markers. This highlights the role of these compounds in the development of diagnostic tools (Gao et al., 2013).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in the study of “4-(1-Benzofuran-2-yl)-6-methylchromen-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in drug development.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to interact with a variety of biological targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer research.

Mode of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds may interact with their targets, leading to changes in cellular processes that result in these observed effects.

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities . For instance, they may affect pathways related to cell proliferation and survival, oxidative stress, and viral replication.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects could be the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11-6-7-16-13(8-11)14(10-18(19)21-16)17-9-12-4-2-3-5-15(12)20-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCJODLHFVLREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzofuran-2-yl)-6-methylchromen-2-one

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